molecular formula C13H12N4OS B2701770 N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014092-31-9

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2701770
CAS No.: 1014092-31-9
M. Wt: 272.33
InChI Key: ODCZECRPPDYNJC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution , enabling it to interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, some benzothiazole derivatives have been found to exhibit potent growth inhibition properties against human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a key role in inflammation and pain.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, some benzothiazole derivatives have shown antidepressant-like effects in acute and chronic murine models of depression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Scientific Research Applications

Biological Activity

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and anticonvulsant applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a pyrazole ring, contributing to its unique biological properties. Its molecular formula is C12H11N3SC_{12}H_{11}N_{3}S, and it has a molecular weight of 229.30 g/mol. The structure can be represented as follows:

N benzo d thiazol 5 yl 1 5 dimethyl 1H pyrazole 3 carboxamide\text{N benzo d thiazol 5 yl 1 5 dimethyl 1H pyrazole 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of COX Enzymes : Similar to other thiazole derivatives, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis. This inhibition can lead to anti-inflammatory effects .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by triggering cell cycle arrest at S-phase and G2/M-phase .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated potent growth inhibition against various human cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The IC50 values for these activities were reported around 25.72 ± 3.95 μM for certain derivatives .
  • In Vivo Efficacy : Animal studies showed that this compound could suppress tumor growth in mice models, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties:

  • COX Inhibition : By inhibiting COX enzymes, it reduces inflammation effectively. Compounds with similar structures have shown superior edema inhibition percentages compared to standard drugs like celecoxib .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of benzothiazole derivatives containing pyrazole:

  • Neurotoxicity Assessment : Using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models in mice, certain derivatives demonstrated promising anticonvulsant activity without significant neurotoxic effects .

Summary of Research Findings

Activity TypeAssay TypeResult/IC50 ValueReference
Anti-CancerMDA-MB-231 Cell Line25.72 ± 3.95 μM
Anti-CancerHepG2 Cell LineNot specified
Anti-inflammatoryCOX InhibitionSuperior to celecoxib
AnticonvulsantMES TestEffective

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZECRPPDYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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